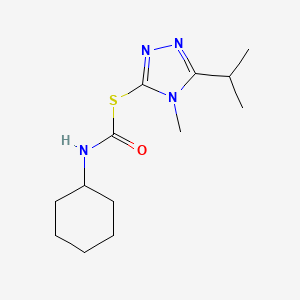![molecular formula C13H14N2OS B6057667 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6057667.png)
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone is a heterocyclic compound that has gained attention in the scientific community for its potential pharmacological properties. This compound is a pyrimidine derivative that contains a thioether group and a methyl group. It has been synthesized using various methods and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes or pathways in the body. It has been found to inhibit the activity of certain kinases that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death. It also reduces inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, it has antibacterial properties that can inhibit the growth of certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone in lab experiments are its potential pharmacological properties and its ability to inhibit the growth of cancer cells, reduce inflammation, and have antibacterial properties. However, its limitations are its limited solubility in water and its potential toxicity to healthy cells.
Orientations Futures
There are several future directions for the research on 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, more research is needed to determine its potential as an antibacterial agent and to study its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been achieved using different methods. One of the commonly used methods is the reaction of 2-amino-4-methyl-6-(3-methylbenzyl)thiopyrimidine with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methyl-6-(3-methylbenzyl)thiopyrimidine with methyl chloroformate in the presence of a base.
Applications De Recherche Scientifique
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been studied for its potential pharmacological properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation in animal models. It has also been found to have antibacterial properties against certain strains of bacteria.
Propriétés
IUPAC Name |
4-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-13-14-10(2)7-12(16)15-13/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKYLPORZQVSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6057610.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6057613.png)
![1-(4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6057615.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057632.png)
![2-(dimethylamino)-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6057633.png)
![3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide](/img/structure/B6057636.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)
![{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6057683.png)